

Einecs 266-502-9 precision optimization

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Einecs 266-502-9

CAS No.: 66866-42-0

Cat. No.: S3344208

[Get Quote](#)

Frequently Asked Questions (FAQs)

- **Q: What is the scope of 40 CFR § 266.502?**
 - **A:** This regulation sets the standards for how healthcare facilities must manage "non-creditable hazardous waste pharmaceuticals." It covers aspects such as notification, personnel training, waste determination, container management, accumulation time, and recordkeeping [1].
- **Q: What are the container requirements for accumulating this waste?**
 - **A:** Containers must be structurally sound, compatible with the contents, kept closed, and secured to prevent unauthorized access. They must also be managed to prevent dangerous situations, such as fires or toxic gas generation [1].
- **Q: How long can non-creditable hazardous waste pharmaceuticals be accumulated on-site?**
 - **A:** A healthcare facility may accumulate this waste on-site for one year or less without a permit. The facility must be able to demonstrate the accumulation time, which can be done by dating the container, using an inventory system, or designating a specific accumulation area [1].
- **Q: What are the training requirements for personnel?**
 - **A:** The healthcare facility must ensure that all personnel who manage non-creditable hazardous waste pharmaceuticals are thoroughly familiar with proper waste handling and emergency procedures relevant to their responsibilities [1].
- **Q: Are healthcare facilities subject to biennial reporting for this waste stream?**

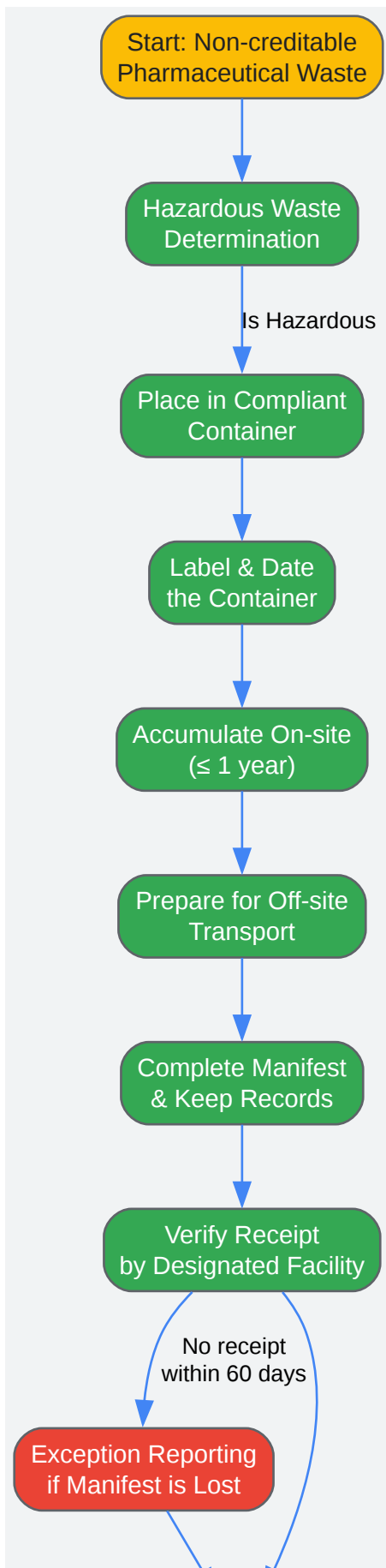
- **A:** No. According to § 266.502(i)(1), healthcare facilities are not subject to biennial reporting requirements for non-creditable hazardous waste pharmaceuticals managed under this subpart [1].

Troubleshooting Guide: Common Issues and Solutions

Issue	Possible Cause	Solution / Verification Step
Manifest not received from designated facility within 60 days.	Shipment lost; paperwork error at receiving facility.	Submit a legible copy of the manifest with a note explaining efforts to locate the waste to the EPA Regional Administrator [1].
Shipment of waste is rejected by the designated facility.	Facility cannot accept or manage the waste.	May accumulate the rejected shipment for up to 90 additional days. Sign the manifest, provide copies, and re-ship to an alternate facility within the deadline [1].
Uncertain accumulation time for a container.	Poor documentation or labeling.	Implement a system to mark the container with the date it became waste, use an inventory system, or use a dated specific accumulation area [1].
Managing incompatible waste pharmaceuticals.	Mixing incompatible wastes in the same container.	Manage containers to prevent extreme heat, pressure, or violent reactions. Certain metal-bearing wastes must be accumulated in separate containers [1].

Workflow for Managing Hazardous Waste Pharmaceuticals

The following diagram outlines the core logical workflow for managing non-creditable hazardous waste pharmaceuticals as per the regulation, highlighting key decision points and procedures.



A yellow rounded rectangular button with the text "Process Complete" in black, centered on a light gray background with two blue arrows pointing down towards it.

Click to download full resolution via product page

Recordkeeping and Documentation Requirements

Proper documentation is critical for compliance. The table below summarizes key recordkeeping mandates.

Record Type	Retention Requirement	Relevant Section
Notification (Site ID Form)	As long as the facility is subject to the rule.	§ 266.502(a)(1)(iii) [1]
Withdrawal Notification	3 years from the date of signature.	§ 266.502(a)(2)(ii) [1]
Manifest Copies	3 years from the date the waste was accepted by the initial transporter.	§ 266.502(j)(1) [1]
Exception Reports	At least 3 years from the date of the report.	§ 266.502(j)(2) [1]

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. 40 CFR § 266 . 502 - Standards for healthcare facilities managing... [law.cornell.edu]

To cite this document: Smolecule. [Einecs 266-502-9 precision optimization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3344208#einecs-266-502-9-precision-optimization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com